molecular formula C12H14O2 B14709511 1,3-Pentanedione, 2-methyl-1-phenyl- CAS No. 13618-19-4

1,3-Pentanedione, 2-methyl-1-phenyl-

Cat. No.: B14709511
CAS No.: 13618-19-4
M. Wt: 190.24 g/mol
InChI Key: IOVXGSSKIMPLTN-UHFFFAOYSA-N
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Description

1,3-Pentanedione, 2-methyl-1-phenyl- is an organic compound with the molecular formula C12H14O2. It is also known as 4-methyl-1-phenyl-1,3-pentanedione. This compound is a diketone, meaning it contains two carbonyl groups (C=O) within its structure. Diketones are known for their reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Pentanedione, 2-methyl-1-phenyl- can be synthesized through various methods. One common method involves the phenylation of 2,4-pentanedione using diphenyliodonium chloride. The reaction is carried out in an anhydrous environment with liquid ammonia and sodium amide as the base. The reaction mixture is cooled using an acetone-dry ice bath, and the phenylation agent is added gradually .

Industrial Production Methods

Industrial production of 1,3-pentanedione, 2-methyl-1-phenyl- typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Pentanedione, 2-methyl-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the carbonyl groups to alcohols.

    Substitution: Halogenation reactions can occur at the alpha position of the carbonyl groups using halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Oxidation typically yields carboxylic acids or esters.

    Reduction: Reduction results in the formation of diols.

    Substitution: Halogenation leads to the formation of alpha-halo ketones.

Scientific Research Applications

1,3-Pentanedione, 2-methyl-1-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-pentanedione, 2-methyl-1-phenyl- involves its ability to undergo keto-enol tautomerism. This tautomerism allows the compound to participate in various chemical reactions, including nucleophilic addition and substitution reactions. The enol form can act as a nucleophile, attacking electrophilic centers in other molecules .

Comparison with Similar Compounds

Similar Compounds

    2,4-Pentanedione: Another diketone with similar reactivity but lacking the phenyl group.

    2,5-Hexanedione: A diketone with a longer carbon chain, leading to different physical properties and reactivity.

    1,3-Butanedione: A simpler diketone with fewer carbon atoms.

Uniqueness

1,3-Pentanedione, 2-methyl-1-phenyl- is unique due to the presence of both a methyl and a phenyl group, which influence its reactivity and physical properties. The phenyl group provides additional stability to the enol form through conjugation, making it more reactive in certain chemical reactions .

Properties

CAS No.

13618-19-4

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-methyl-1-phenylpentane-1,3-dione

InChI

InChI=1S/C12H14O2/c1-3-11(13)9(2)12(14)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3

InChI Key

IOVXGSSKIMPLTN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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